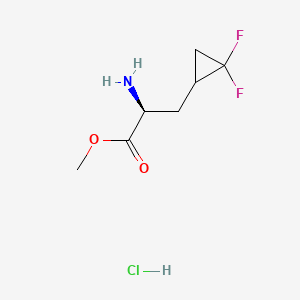
methyl (2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoate hydrochloride is a chemical compound with the molecular formula C6H11F2NO2·HCl It is a derivative of propanoate, featuring a difluorocyclopropyl group and an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoate hydrochloride typically involves the following steps:
Formation of the Difluorocyclopropyl Group: The difluorocyclopropyl group can be introduced through difluoromethylation reactions, which involve the addition of difluoromethyl groups to suitable precursors.
Amino Group Introduction: The amino group is introduced through amination reactions, often using reagents such as ammonia or amines under specific conditions.
Esterification: The esterification process involves the reaction of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoate hydrochloride can undergo various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Various nucleophiles and electrophiles under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Methyl (2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of novel compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl (2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The difluorocyclopropyl group may enhance the compound’s stability and reactivity, while the amino group can participate in hydrogen bonding and other interactions with biological molecules . The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2,2-difluoro-3-(methylamino)propanoate hydrochloride
- [(2,2-difluorocyclopropyl)methyl]amine hydrochloride
Uniqueness
Methyl (2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluorocyclopropyl group enhances its stability and reactivity, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C7H12ClF2NO2 |
|---|---|
Molekulargewicht |
215.62 g/mol |
IUPAC-Name |
methyl (2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoate;hydrochloride |
InChI |
InChI=1S/C7H11F2NO2.ClH/c1-12-6(11)5(10)2-4-3-7(4,8)9;/h4-5H,2-3,10H2,1H3;1H/t4?,5-;/m0./s1 |
InChI-Schlüssel |
PTLDUENDAYXKGH-YKXIHYLHSA-N |
Isomerische SMILES |
COC(=O)[C@H](CC1CC1(F)F)N.Cl |
Kanonische SMILES |
COC(=O)C(CC1CC1(F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 7-formyl-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13499230.png)
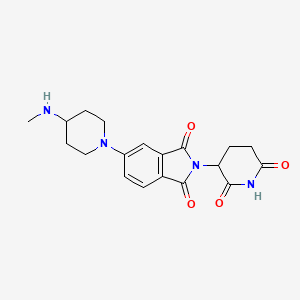
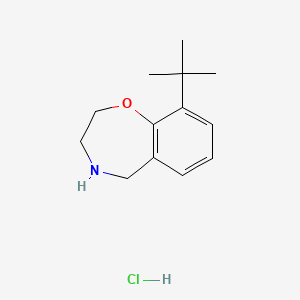
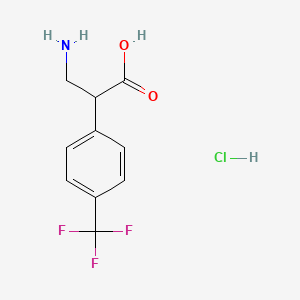
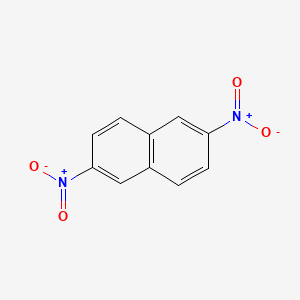
![9-methoxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl trifluoromethanesulfonate](/img/structure/B13499266.png)
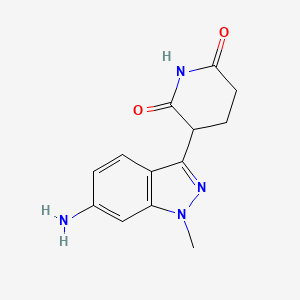
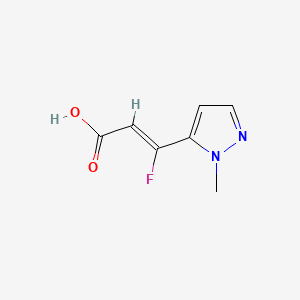
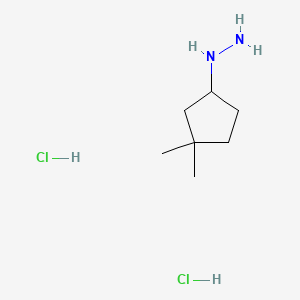
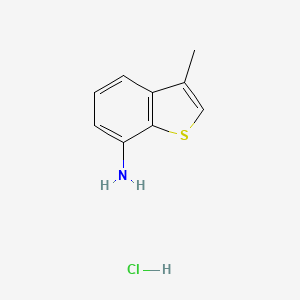
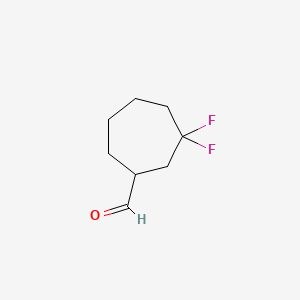
![ethyl 1-(aminomethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate dihydrochloride](/img/structure/B13499300.png)


